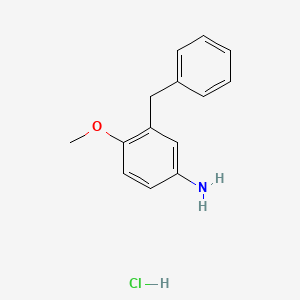![molecular formula C18H20N6 B3011304 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2415539-90-9](/img/structure/B3011304.png)
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as DMXAA, is a small molecule drug that has been the focus of extensive scientific research due to its potential therapeutic applications. DMXAA was initially developed as an anticancer agent, but its mechanism of action and biochemical effects have been found to have broader implications. In
作用機序
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline's mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. The STING pathway is a key component of the innate immune system, and its activation leads to the induction of an antiviral and antitumor response. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to selectively activate STING in tumor cells, leading to the production of cytokines and chemokines that induce tumor cell death.
Biochemical and Physiological Effects
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferons, tumor necrosis factor-alpha, and interleukin-6. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in tumor cells. In addition, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to increase vascular permeability, leading to increased tumor cell death.
実験室実験の利点と制限
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied in animal models, and its mechanism of action is well understood. However, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to have species-specific effects, which can limit its use in some animal models.
将来の方向性
For 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline research include the development of new synthetic methods, the development of new formulations, and the use of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline in personalized medicine.
合成法
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with 2,6-dimethyl-4-pyrimidinamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps. The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to have anti-tumor effects in several animal models, including lung, breast, and colon cancer. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to activate the immune system, leading to the production of cytokines and chemokines that induce tumor cell death. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been studied for its potential use in combination with other anticancer agents, as well as in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
特性
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPGDODFMSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)
![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)


![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)



phosphonium iodide](/img/structure/B3011240.png)

